![molecular formula C16H14Cl2N2O2 B2375731 N,N'-bis[(4-chlorophenyl)methyl]oxamide CAS No. 65194-52-7](/img/structure/B2375731.png)
N,N'-bis[(4-chlorophenyl)methyl]oxamide
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Description
“N,N’-bis[(4-chlorophenyl)methyl]oxamide” is likely a compound containing two 4-chlorophenyl groups attached to a central oxamide group. Oxamides are organic compounds containing a C2N2O2 core, which consists of an amide group (-CONH2) linked to a carbonyl group (C=O). The 4-chlorophenyl groups are phenyl rings (a hexagonal ring of carbon atoms) with a chlorine atom attached at the 4th position .
Molecular Structure Analysis
The molecular structure would likely show the two 4-chlorophenyl groups attached to the central oxamide group. The exact structure and bond angles would depend on the specific conditions and any potential stereochemistry .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The compound contains several functional groups that could potentially react, including the amide groups and the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N'-bis[(4-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-5-1-11(2-6-13)9-19-15(21)16(22)20-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKVWJDHRDJHBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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